molecular formula C26H27N5O3 B15099860 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15099860
M. Wt: 457.5 g/mol
InChI Key: ZBAHCLHWLKOLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key functional groups include:

  • Oxolan-2-ylmethyl substituent: Introduces conformational flexibility and ether-based solubility.
  • N-[(4-methylphenyl)methyl] carboxamide: Enhances lipophilicity and may influence receptor binding.

Structural elucidation likely employs crystallographic tools like SHELX or ORTEP-3 (as referenced in , and 5) .

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O3/c1-16-7-9-18(10-8-16)14-28-25(32)20-13-21-24(31(22(20)27)15-19-6-4-12-34-19)29-23-17(2)5-3-11-30(23)26(21)33/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3,(H,28,32)

InChI Key

ZBAHCLHWLKOLII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5CCCO5

Origin of Product

United States

Biological Activity

6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in biological applications due to its unique structural features and functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with a triazatricyclo framework and includes an imino group and a carboxamide group. Its molecular formula is C25H25N5O3C_{25}H_{25}N_5O_3 with a molecular weight of approximately 443 g/mol. The presence of the oxolan group enhances its solubility and potential bioactivity.

Feature Description
Molecular FormulaC25H25N5O3C_{25}H_{25}N_5O_3
Molecular Weight443 g/mol
Functional GroupsImino group, carboxamide group, oxolan group

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and various biomolecules. Studies suggest that structural modifications can significantly influence its reactivity and biological properties. For instance, the introduction of methyl groups can enhance membrane permeability and bioavailability.

  • Membrane Interaction : The compound's interaction with lipid membranes alters their fluidity and packing order, which may affect cellular processes such as signal transduction and transport mechanisms.
  • Antioxidant Activity : Similar compounds have shown potential antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxicity : Preliminary studies indicate that certain derivatives do not cause hemolysis in red blood cells, suggesting a favorable safety profile for therapeutic applications .

Therapeutic Applications

Research indicates potential applications in various fields:

  • Cancer Treatment : Compounds with similar structures have been investigated for their anti-cancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating possible use as antimicrobial agents.
  • Neuroprotective Effects : The antioxidant properties may lend themselves to neuroprotective applications in conditions like Alzheimer's disease.

Case Studies

  • Study on Membrane Interaction : A comparative study on methylated flavonoids demonstrated that structural modifications can enhance interactions with biological membranes without causing cytotoxic effects . This suggests that the compound may exhibit similar behavior due to its complex structure.
  • Antioxidant Potential : Research has highlighted the importance of methylation in enhancing the antioxidant activity of flavonoids . Given the structural similarities, it is plausible that 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo could exhibit enhanced antioxidant properties.
  • Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of related compounds indicated no significant hemolysis at tested concentrations . This points towards a potentially safe profile for further exploration in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MFR-a and Methylofuran ()

While distinct in biological role (MFR-a is a methanogenic cofactor), methylofuran shares a furan-derived substituent (oxolan-2-ylmethyl) with the target compound. Key differences:

Feature Target Compound Methylofuran (MFR-a)
Core Structure Triazatricyclo framework Linear glutamic acid-linked furan derivatives
Functional Groups Imino, carboxamide, oxo Formyl, α/β-linked glutamic acids
Bioactivity Hypothesized kinase inhibition One-carbon unit transfer in methanogenesis
Solubility Moderate (ether + aromatic groups) High (polar glutamic acid chains)

The oxolan group in both compounds enhances solubility but serves divergent roles: conformational flexibility in the target vs. cofactor binding in MFR-a .

Benzothiazol-Spiro Derivatives ()

Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share:

  • Spirocyclic frameworks : Both feature fused ring systems, though the target compound’s triazatricyclo core is more rigid.
  • Substituent diversity : Benzothiazol groups in vs. oxolan and arylalkyl carboxamide in the target.
Property Target Compound Benzothiazol-Spiro Derivatives
Synthetic Complexity High (multiple stereocenters, fused rings) Moderate (spiro + benzothiazol functionalization)
UV-Vis Absorption Likely strong (conjugated imino and aromatic) Confirmed strong (benzothiazol chromophore)
Reactivity Potential keto-enol tautomerism Stabilized via spiro conjugation

The target compound’s imino group may confer stronger hydrogen-bonding capacity compared to the benzothiazol derivatives, influencing binding specificity .

Research Implications and Limitations

  • Biological Relevance : Unlike MFR-a () or benzothiazol derivatives (), the target compound’s bioactivity remains speculative.
  • Synthetic Challenges : The triazatricyclo core likely requires multi-step synthesis with precise regiocontrol, akin to methods in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.